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Compound of Interest

Compound Name:

(3-Chloro-5-

(methoxycarbonyl)phenyl)boronic

acid

Cat. No.: B1461671 Get Quote

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a

molecule. For (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid, both ¹H and ¹³C NMR are

indispensable. Experiments are typically conducted in a polar aprotic deuterated solvent, such

as DMSO-d₆, which can solubilize the compound and slow the exchange of the acidic boronic

acid protons, allowing for their observation.[5]

Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the three aromatic protons

and the methyl ester protons. The acidic protons of the boronic acid group will likely appear as

a broad singlet, which is a characteristic feature.[5]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
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Predicted
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Rationale &
Comparative
Insights

~8.2 - 8.1
Triplet (t) or

Singlet (s)
1H Ar-H (H-4)

This proton is

situated between

the chloro and

boronic acid

groups. Its

multiplicity will be

a small triplet if

coupling to H-2

and H-6 is

resolved, or a

singlet if not.

~8.0 - 7.9
Triplet (t) or

Singlet (s)
1H Ar-H (H-6)

This proton is

adjacent to both

the boronic acid

and

methoxycarbonyl

groups.

~7.9 - 7.8
Triplet (t) or

Singlet (s)
1H Ar-H (H-2)

This proton is

flanked by the

chloro and

methoxycarbonyl

groups. Its

chemical

environment is

similar to protons

in methyl 3-

chlorobenzoate.

[6][7]

~8.3 (broad) Broad Singlet (br

s)

2H B(OH)₂ These acidic

protons are

exchangeable

with D₂O. Their
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chemical shift is

highly dependent

on concentration

and residual

water content,

but is

characteristic for

arylboronic

acids.[5]

~3.90 Singlet (s) 3H -OCH₃

The methyl

protons of the

ester group are

expected to

appear as a

sharp singlet,

consistent with

data for similar

methoxycarbonyl

-substituted

aromatics.[5]

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a map of the carbon framework. The carbon attached to the

boron atom often exhibits a broader signal or may even be unobserved due to quadrupolar

relaxation of the boron nucleus.[8]

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
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Predicted Chemical Shift
(δ) ppm

Assignment
Rationale & Comparative
Insights

~165 C=O

The carbonyl carbon of the

ester is expected in this

downfield region, typical for

methyl benzoates.[5]

~135 Ar-C-Cl
The carbon atom bonded to

chlorine will be deshielded.

~134 Ar-C Aromatic methine carbon.

~132 Ar-C Aromatic methine carbon.

~131 Ar-C-COOCH₃
The carbon atom attached to

the methoxycarbonyl group.

~130 (broad) Ar-C-B

The ipso-carbon attached to

the boron atom. This signal is

characteristically broad or

sometimes undetectable.[5][8]

~128 Ar-C Aromatic methine carbon.

~52.5 -OCH₃

The methyl carbon of the ester

group, consistent with related

structures.[5]

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 10-15 mg of (3-Chloro-5-
(methoxycarbonyl)phenyl)boronic acid in ~0.7 mL of deuterated dimethyl sulfoxide

(DMSO-d₆).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. To confirm the

B(OH)₂ protons, a D₂O exchange experiment can be performed: add a drop of D₂O to the
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NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the

B(OH)₂ protons should disappear.

¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse

program. An extended acquisition time may be necessary to observe the quaternary

carbons, particularly the broad C-B signal.

Infrared (IR) Spectroscopy: Fingerprinting
Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within

a molecule. The spectrum of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid is

predicted to be rich with characteristic absorption bands.

Table 3: Predicted IR Spectroscopy Data
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Predicted
Wavenumber
(cm⁻¹)

Intensity Assignment
Rationale &
Mechanistic Insight

3500 - 3200 Broad, Strong O-H stretch

This very broad band

is the hallmark of the

hydrogen-bonded O-H

groups of the boronic

acid moiety.[5]

~3050 Medium C-H stretch (aromatic)

Corresponds to the

stretching vibrations of

the C-H bonds on the

phenyl ring.

~2960 Medium C-H stretch (methyl)

Corresponds to the

stretching vibration of

the C-H bonds in the

methoxycarbonyl

group.

~1725 Strong C=O stretch (ester)

A strong, sharp

absorption

characteristic of the

carbonyl group in an

aryl ester.[5]

~1600, ~1450 Medium
C=C stretch (aromatic

ring)

These absorptions are

typical for the skeletal

vibrations of the

benzene ring.

~1350 Strong B-O stretch

This strong absorption

is a key indicator of

the boronic acid

functional group.[5]
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~1290 Strong C-O stretch (ester)

Corresponds to the

asymmetric stretching

of the C-O-C bond in

the ester.

~750 Strong C-Cl stretch

The carbon-chlorine

bond stretch is

expected in this region

of the fingerprint zone.

Experimental Protocol: FTIR Data Acquisition
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of

dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a

hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Acquire a

background spectrum of the empty ATR crystal or a pure KBr pellet first, which is then

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Confirming Molecular
Weight and Integrity
Mass spectrometry is the definitive technique for confirming the molecular weight of a

compound. For a polar molecule like this, Electrospray Ionization (ESI) is the preferred method,

often coupled with liquid chromatography (LC-MS) to ensure sample purity. Analysis of boronic

acids by MS can sometimes be complicated by their tendency to form cyclic anhydrides

(boroxines) or other adducts.[9]

Table 4: Predicted Mass Spectrometry Data (ESI)
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m/z (Daltons) Ion Mode Assignment Rationale

213.0052 Negative [M-H]⁻

The deprotonated

molecular ion is

commonly observed

for acids in negative

ESI mode.[10]

215.0023 Negative [M-H]⁻ (³⁷Cl isotope)

The characteristic

isotopic pattern of

chlorine (~3:1 ratio for

³⁵Cl:³⁷Cl) provides

definitive confirmation

of its presence.

196.9946 Negative [M-H₂O-H]⁻

Loss of a water

molecule from the

boronic acid moiety is

a common

fragmentation

pathway.

237.0207 Positive [M+Na]⁺

Formation of a sodium

adduct is very

common in positive

ESI mode if sodium

salts are present in

the system.

Exact masses calculated for C₈H₈B³⁵ClO₄.

Experimental Protocol: LC-MS Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent such as acetonitrile or methanol.

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to

a mass spectrometer with an ESI source.
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Chromatography: Employ a C18 reverse-phase column. A typical mobile phase would

consist of a gradient of water and acetonitrile, possibly with a modifier like 0.1% formic acid

(for positive mode) or ammonium acetate (for negative mode) to improve ionization.[9]

Mass Spectrometry: Acquire data in both positive and negative ion modes over a mass

range of m/z 50-500 to observe the parent ion and potential fragments. High-resolution mass

spectrometry (e.g., on a TOF or Orbitrap instrument) is recommended to confirm the

elemental composition.[11]

Integrated Spectroscopic Workflow
The confirmation of the structure and purity of (3-Chloro-5-
(methoxycarbonyl)phenyl)boronic acid is not reliant on a single technique, but on the

synergistic integration of all data. The workflow below illustrates this logical progression.
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Initial Synthesis & Purification

Data Interpretation & Verification

Synthesized Product

Mass Spectrometry (MS) Infrared (IR) NMR (¹H, ¹³C)

Molecular Weight Confirmed? 
 (C₈H₈BClO₄)

Provides m/z

Functional Groups Present? 
 (-B(OH)₂, -COOR, C-Cl)

Provides Vibrational Bands

Correct Connectivity & Isomer?

Provides Atom Connectivity

Structure Verified

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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